molecular formula C6H9NO B057949 2-Methyltetrahydrofuran-2-carbonitrile CAS No. 19679-75-5

2-Methyltetrahydrofuran-2-carbonitrile

Cat. No.: B057949
CAS No.: 19679-75-5
M. Wt: 111.14 g/mol
InChI Key: ANKPAVMLGPOZOZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of MK-8998 involves two scalable and efficient synthetic routes developed from a simple pyridine building block. The key step to set the stereochemistry relies on either chiral rhodium catalyst-mediated asymmetric hydrogenation of an enamide or transamination of an arylketone. These methods provide the corresponding product in high enantioselectivity and high yield .

Chemical Reactions Analysis

MK-8998 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Comparison with Similar Compounds

MK-8998 is unique due to its high selectivity and potency as a T-type calcium channel inhibitor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and development stages.

Properties

IUPAC Name

2-methyloxolane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-6(5-7)3-2-4-8-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKPAVMLGPOZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941440
Record name 2-Methyloxolane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19679-75-5
Record name Tetrahydro-2-methyl-2-furancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19679-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyltetrahydrofuran-2-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019679755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyloxolane-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyltetrahydrofuran-2-carbonitrile
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